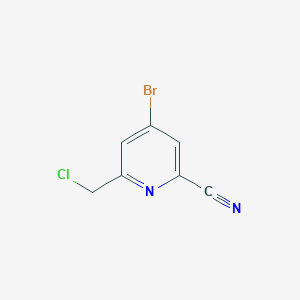
4-Bromo-6-(chloromethyl)pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-6-(chloromethyl)pyridine-2-carbonitrile is an organic compound with the molecular formula C7H3BrClN2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of bromine, chlorine, and a nitrile group attached to the pyridine ring. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
- One common method for synthesizing this compound involves the bromination of 6-(chloromethyl)pyridine-2-carbonitrile. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
- Another approach involves the chloromethylation of 4-bromo-2-pyridinecarbonitrile. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride.
Industrial Production Methods:
- Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems allows for the efficient scaling up of the synthesis process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the nitrile group can lead to the formation of primary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are commonly employed.
Major Products:
- Substitution reactions can yield a variety of substituted pyridine derivatives.
- Oxidation can produce pyridine carboxylic acids or other oxidized forms.
- Reduction typically results in the formation of primary amines.
Scientific Research Applications
4-Bromo-6-(chloromethyl)pyridine-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the development of biologically active molecules that can act as enzyme inhibitors or receptor modulators.
Medicine: Research into potential therapeutic agents often utilizes this compound as a building block for drug discovery.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-6-(chloromethyl)pyridine-2-carbonitrile depends on its specific application. In general, the compound can interact with biological targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The presence of the bromine and chlorine atoms, as well as the nitrile group, can influence the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
4-Bromo-2-(chloromethyl)pyridine: Similar in structure but lacks the nitrile group, which can affect its reactivity and applications.
6-Bromo-2-pyridinecarbonitrile: Lacks the chloromethyl group, leading to different chemical properties and reactivity.
2-Pyridinecarbonitrile: A simpler compound without the bromine and chloromethyl groups, used in different synthetic applications.
Uniqueness:
- The combination of bromine, chlorine, and nitrile groups in 4-Bromo-6-(chloromethyl)pyridine-2-carbonitrile provides unique reactivity and versatility in organic synthesis. This makes it a valuable intermediate for the development of a wide range of chemical and pharmaceutical products.
Properties
Molecular Formula |
C7H4BrClN2 |
|---|---|
Molecular Weight |
231.48 g/mol |
IUPAC Name |
4-bromo-6-(chloromethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C7H4BrClN2/c8-5-1-6(3-9)11-7(2-5)4-10/h1-2H,3H2 |
InChI Key |
SLBCCMQATJTDQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CCl)C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


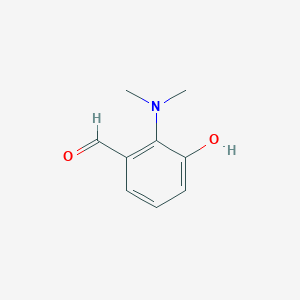

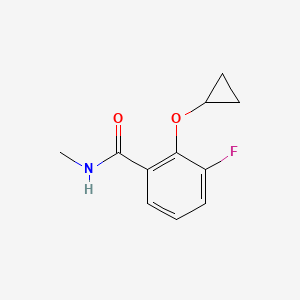
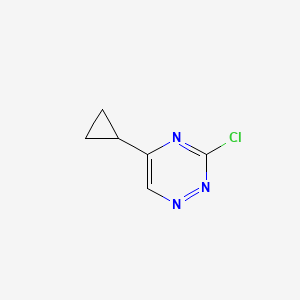
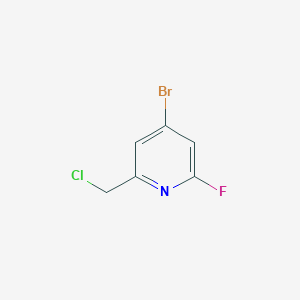
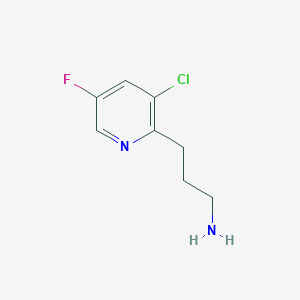

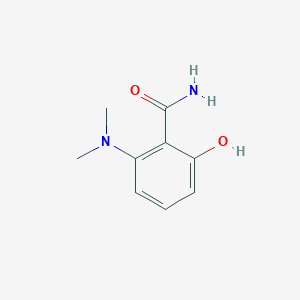
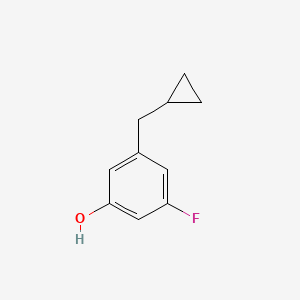
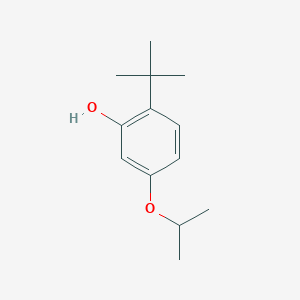
![1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazolo[3,4-B]pyridine](/img/structure/B14843606.png)
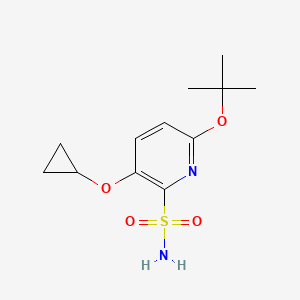
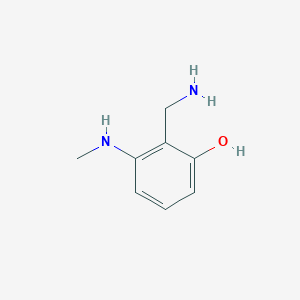
![1-[2,6-Bis(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14843625.png)
